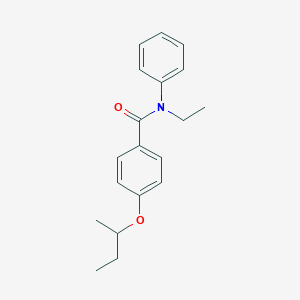![molecular formula C20H24N2O4S B250461 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to a blockade of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK also leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have beneficial effects in various autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus. In a study published in Arthritis Research & Therapy, this compound was shown to reduce the production of autoantibodies and to improve joint inflammation in a mouse model of rheumatoid arthritis. Another study published in Nature Communications demonstrated that this compound was able to reduce disease activity in a mouse model of lupus.
実験室実験の利点と制限
One of the main advantages of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. Another advantage is its potency, which allows for effective inhibition of BTK even at low concentrations. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
For the development of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors and anti-PD-1 antibodies. Another area of research is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and other diseases.
合成法
The synthesis of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide involves a multi-step process, starting with the reaction of 4-bromo-2-fluoroaniline with 2-chloro-5-methylthiophene-3-carboxylic acid to form 4-bromo-2-fluoro-N-(2-chloro-5-methylthiophene-3-carbonyl)aniline. This intermediate is then reacted with tetrahydro-2-furanylmethanol to form the corresponding ether, which is subsequently converted to the amide by reaction with 4-(dimethylamino)pyridine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide. The final step involves the reaction of the amide with 4-ethyl-5-methyl-2-mercaptobenzoic acid to form the target compound, this compound.
科学的研究の応用
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In a study published in Cancer Research, this compound was shown to induce apoptosis (programmed cell death) in CLL cells, and to inhibit the growth of NHL cells in a mouse model. Another study published in Blood demonstrated that this compound was able to overcome resistance to the BTK inhibitor ibrutinib in CLL cells.
特性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
4-ethyl-5-methyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-3-16-12(2)27-20(17(16)18(21)23)22-19(24)13-6-8-14(9-7-13)26-11-15-5-4-10-25-15/h6-9,15H,3-5,10-11H2,1-2H3,(H2,21,23)(H,22,24) |
InChIキー |
GCEMTCJNBWPQEU-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C |
正規SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)


![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
